molecular formula C8H10ClNO3S B11135832 3-Chloro-4-ethoxybenzenesulfonamide CAS No. 749253-12-1

3-Chloro-4-ethoxybenzenesulfonamide

Cat. No.: B11135832
CAS No.: 749253-12-1
M. Wt: 235.69 g/mol
InChI Key: WNQOPSHIWNZCGO-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxybenzenesulfonamide is an organic compound characterized by the presence of a chloro group, an ethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxybenzenesulfonamide typically involves the sulfonation of 3-chloro-4-ethoxyaniline. The process can be summarized as follows:

    Nitration: 3-Chloro-4-ethoxyaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron and hydrochloric acid.

    Sulfonation: The resulting amine is sulfonated using chlorosulfonic acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and reactivity.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis yields sulfonic acids and corresponding amines.

Scientific Research Applications

Chemistry: 3-Chloro-4-ethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to biological activity, making it a candidate for further pharmacological studies.

Industry: The compound finds applications in the production of dyes, agrochemicals, and other industrial chemicals. Its functional groups allow for diverse chemical modifications, making it versatile in various industrial processes.

Mechanism of Action

The mechanism by which 3-Chloro-4-ethoxybenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

    4-Chloro-3-ethoxybenzenesulfonamide: Similar structure but with different positioning of the chloro and ethoxy groups.

    3-Chloro-4-methoxybenzenesulfonamide: Similar but with a methoxy group instead of an ethoxy group.

    3-Bromo-4-ethoxybenzenesulfonamide: Similar but with a bromo group instead of a chloro group.

Uniqueness: 3-Chloro-4-ethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and ethoxy groups on the benzene ring, along with the sulfonamide group, allows for a wide range of chemical transformations and applications.

Biological Activity

3-Chloro-4-ethoxybenzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Benzenesulfonamides

Benzenesulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring. They have garnered attention in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This interaction often results in inhibition or modulation of biochemical pathways, making them valuable in drug development.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, allowing it to inhibit enzyme activity or block receptor binding. The sulfonamide moiety plays a crucial role in these interactions, particularly in the context of carbonic anhydrase inhibition and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamides, including this compound. For instance, derivatives of benzenesulfonamides have shown significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). These compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, demonstrating high selectivity against cancer cells compared to normal cells .

Case Study: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that play a vital role in maintaining acid-base balance and are implicated in tumor growth and metastasis. Compounds similar to this compound have been evaluated for their inhibitory effects on CA IX, with reported IC50 values as low as 10.93 nM. This selectivity for CA IX over other isoforms suggests potential for targeted cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, benzenesulfonamides exhibit antimicrobial activity. Studies indicate that derivatives can inhibit bacterial growth by interfering with carbonic anhydrases present in bacteria. For example, some compounds demonstrated over 80% inhibition against Staphylococcus aureus at concentrations of 50 μg/mL . This dual activity—anticancer and antimicrobial—positions compounds like this compound as promising candidates in pharmaceutical research.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Preliminary studies using computational models have indicated favorable absorption and distribution characteristics, but further empirical studies are needed to establish comprehensive pharmacokinetic profiles .

Summary of Research Findings

Study Focus Findings
Anticancer ActivitySignificant antiproliferative effects against MDA-MB-231 and MCF-7 cell lines; IC50 values between 1.52–6.31 μM.
Carbonic Anhydrase InhibitionHigh selectivity for CA IX; IC50 values as low as 10.93 nM indicating potential for targeted cancer therapy.
Antimicrobial ActivityOver 80% inhibition against Staphylococcus aureus at 50 μg/mL; implications for dual therapeutic applications.

Properties

CAS No.

749253-12-1

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

3-chloro-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

WNQOPSHIWNZCGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)Cl

Origin of Product

United States

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